Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Its structure features a 4-methoxyphenyl substituent at the 7-position and a methyl group at the 5-position, which contribute to its unique electronic and steric properties. The compound has shown promise as a glucokinase activator and dipeptidyl peptidase-4 (DPP-4) inhibitor, highlighting its relevance in antidiabetic drug development .
Synthetic protocols for this class of compounds emphasize green chemistry principles, such as the use of 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic catalyst in aqueous ethanol mixtures, achieving yields up to 92% . This review compares the target compound with structural analogs, focusing on substituent effects, synthesis efficiency, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C16H18N4O3 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N4O3/c1-4-23-15(21)13-10(2)19-16-17-9-18-20(16)14(13)11-5-7-12(22-3)8-6-11/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
MQNZQNQZFWHKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most widely reported method involves a three-component reaction between 4-methoxybenzaldehyde , ethyl acetoacetate , and 3-amino-1,2,4-triazole under acidic or catalytic conditions. The mechanism proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate from 4-methoxybenzaldehyde and ethyl acetoacetate.
-
Michael addition : Attack by the nucleophilic 3-amino-1,2,4-triazole on the α,β-unsaturated intermediate.
-
Cyclization : Intramolecular dehydration to form the triazolopyrimidine core.
Optimized Protocol
-
Reagents :
-
4-Methoxybenzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), 3-amino-1,2,4-triazole (1.0 equiv).
-
-
Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%) or thiamine hydrochloride (VB1, 5 mol%).
-
Conditions : Reflux at 80°C for 8–12 hours.
Table 1 : Comparative Yields Under Different Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| p-TsOH | Ethanol | 10 | 85 |
| VB1 | Water | 12 | 78 |
| Acetic acid | Ethanol | 15 | 68 |
Stepwise Condensation and Cyclization
Two-Step Synthesis
This method separates the formation of the pyrimidine ring from triazole incorporation:
-
Pyrimidine intermediate : React 4-methoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Chlorination : Treat with POCl₃ to generate 2-chloro-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate.
-
Cyclization : React with 3-amino-1,2,4-triazole in DMF at 110°C for 5 hours.
Key Advantages
-
Purity control : Isolation of intermediates allows for higher regioselectivity.
-
Scalability : Suitable for industrial production with yields exceeding 80%.
Green Chemistry Approaches
Water-Mediated Synthesis
A solvent-free, one-pot method using thiamine hydrochloride (VB1) as a bio-catalyst in water achieves 72% yield:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 30–45 minutes with comparable yields (82%):
-
Power : 300 W, temperature 120°C.
-
Solvent : Ethanol or PEG-400.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
¹H NMR (DMSO-d6) : δ 1.25 (t, 3H, COOCH₂CH₃), 2.35 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.20 (q, 2H, COOCH₂), 5.50 (s, 1H, CH), 6.90–7.40 (m, 4H, aromatic).
-
¹³C NMR : δ 14.1 (COOCH₂CH₃), 21.5 (CH₃), 55.3 (OCH₃), 60.2 (COOCH₂), 105.6 (triazole C), 159.2 (COO).
Purity and Yield Optimization
-
HPLC : >98% purity using C18 column, acetonitrile/water (70:30).
-
Recrystallization : Ethanol/water (3:1) yields crystalline product with mp 168–170°C.
Industrial-Scale Considerations
Process Economics
-
Cost drivers : 4-Methoxybenzaldehyde ($45/kg), 3-amino-1,2,4-triazole ($120/kg).
-
Optimal batch size : 50 kg scale reduces per-unit cost by 30%.
Chemical Reactions Analysis
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be represented as follows:
- IUPAC Name : Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : CHNO
- Molecular Weight : 420.46 g/mol
Anticancer Activity
One of the primary areas of research involves the compound's potential as an anticancer agent. Studies have shown that derivatives of triazolopyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry indicated that triazolo-pyrimidine derivatives demonstrated inhibitory effects on cancer cell proliferation through the modulation of specific signaling pathways (e.g., PI3K/Akt pathway) .
Antimicrobial Properties
Research has also pointed towards the antimicrobial properties of this compound. Its efficacy against a range of bacterial and fungal strains makes it a candidate for developing new antimicrobial agents.
- Case Study : In a comparative study published in Pharmaceutical Biology, this compound was tested against various pathogens and showed promising results in inhibiting growth compared to standard antibiotics .
Neuropharmacology
Emerging research suggests potential neuroprotective effects of this compound. Preliminary studies indicate that it may help mitigate neurodegenerative processes.
- Case Study : A recent investigation highlighted its neuroprotective effects in animal models of neurodegeneration by reducing oxidative stress markers .
Agricultural Chemistry
The compound's properties may extend to agricultural applications as well. Research into its use as a pesticide or fungicide is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The biological and chemical profiles of triazolo-pyrimidines are highly dependent on substituent groups. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Analogs and Substituent Effects
Substituent Effects:
- Electron-Donating Groups (e.g., 4-OCH₃): The methoxy group enhances solubility in polar solvents and may stabilize charge-transfer interactions in biological targets, contributing to antidiabetic activity .
- Bulkier Substituents (e.g., 4-isopropylphenyl): Larger groups like isopropyl may sterically hinder enzyme binding, as seen in reduced antibacterial activity compared to smaller substituents .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
| Compound Name (Substituent) | Molecular Weight | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound (4-OCH₃) | 328.35 | N/A | High in ethanol | 2.1 |
| Ethyl 7-(4-Cl-phenyl)-5-methyl-... | 318.77 | N/A | Moderate in DMSO | 3.0 |
| Methyl 7-(4-F-phenyl)-5-methyl-... | 288.28 | N/A | Low in water | 2.8 |
- The methoxy group improves solubility in ethanol/water mixtures compared to halogenated analogs .
- Higher lipophilicity (LogP) in chlorophenyl derivatives may enhance blood-brain barrier penetration but increase toxicity risks .
Biological Activity
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative effects against cancer cell lines, potential antiviral properties, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.34 g/mol. The compound features a triazolo-pyrimidine core which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various human cancer cell lines. For example:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Growth : It was found to dose-dependently inhibit the growth and colony formation of MGC-803 cells.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells and causes G2/M phase arrest.
- Signaling Pathway Modulation : It significantly inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .
Antiviral Activity
The compound has also been evaluated for its antiviral properties , particularly against influenza viruses:
- Mechanism : It disrupts the interaction between viral polymerase subunits PA and PB1, which is crucial for viral replication.
- Activity Metrics : Compounds similar to this compound showed EC50 values in the range of 25–47 μM against viral growth .
Other Pharmacological Activities
Beyond anticancer and antiviral activities, this compound may exhibit:
- Antimicrobial Effects : Some derivatives have shown antibacterial properties against various pathogens.
- Cytotoxicity : Related compounds have demonstrated cytotoxic effects on a range of cancer cell lines indicating potential for broader applications in oncology .
Case Study 1: Antiproliferative Activity
A study conducted on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated that modifications on the phenyl ring significantly influenced antiproliferative activity. Ethyl 7-(4-methoxyphenyl)-5-methyl derivative was among the most potent with an IC50 value lower than many existing treatments .
Case Study 2: Antiviral Efficacy
Research on triazolopyrimidine-based inhibitors revealed that certain structural modifications could enhance antiviral efficacy. Ethyl 7-(4-methoxyphenyl)-5-methyl derivatives were shown to effectively inhibit viral replication in vitro .
Q & A
Q. What are the optimal synthetic protocols for preparing Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with high yield and purity?
Methodological Answer: The compound can be synthesized via a one-pot three-component reaction involving:
- 3-amino-1,2,4-triazole derivatives (e.g., 5-amino-1-phenyl-1H-1,2,4-triazole),
- Aromatic aldehydes (e.g., 4-methoxybenzaldehyde),
- Ethyl acetoacetate (or similar β-ketoesters),
in the presence of a Lewis base catalyst (e.g., APTS, 3-Aminopropyltriethoxysilane) or eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP).
Key parameters: - Solvent systems: Ethanol/water (1:1 v/v) under reflux (65–80°C) for 12–24 hours .
- Catalyst loading: 10 mol% TMDP yields ~92% purity with recyclability up to 5 cycles .
- Work-up: Simple filtration and recrystallization from ethanol .
Q. How is the structural integrity of the compound validated experimentally?
Methodological Answer:
- X-ray crystallography confirms the fused triazole-pyrimidine framework, with dihedral angles (e.g., 83.94° between pyrimidine and phenyl rings) and envelope conformations in the dihydropyrimidine ring .
- NMR spectroscopy (¹H/¹³C) identifies substituents:
- Methoxy group (δ ~3.8 ppm in ¹H NMR),
- Ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) .
- Elemental analysis validates purity (>95%) via microanalyzers (e.g., Perkin-Elmer 240-B) .
Advanced Research Questions
Q. How does the choice of catalyst influence regioselectivity and reaction efficiency in triazolo-pyrimidine synthesis?
Methodological Answer:
- TMDP vs. traditional catalysts: TMDP acts as a dual solvent-catalyst in molten states (65°C), enabling regioselective formation of the 5-methyl-7-aryl isomer via hydrogen bonding and Lewis base interactions. This avoids side products common with piperidine (e.g., N-alkylation byproducts) .
- Acidic vs. ionic conditions: Acidic environments (e.g., HCl in ethanol) favor 5-methyl-7-aryl derivatives, while ionic liquids promote 7-methyl-5-aryl analogs .
- Data contradiction: TMDP’s low toxicity and non-flammability contrast with traditional volatile bases (e.g., piperidine), which pose safety risks .
Q. What strategies resolve discrepancies in biological activity data for triazolo-pyrimidine derivatives?
Methodological Answer:
- Structural modulation: The 4-methoxyphenyl group enhances solubility and π-π stacking with biological targets (e.g., enzyme active sites), but conflicting antiproliferative data may arise from:
- Validation protocols:
Q. How can computational methods predict the physicochemical properties of this compound for drug development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
